molecular formula C16H12O6 B1670712 Diosmetin CAS No. 520-34-3

Diosmetin

Cat. No.: B1670712
CAS No.: 520-34-3
M. Wt: 300.26 g/mol
InChI Key: MBNGWHIJMBWFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Diosmetin should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There is ongoing research into the potential therapeutic roles of Diosmetin in human diseases . The research is focused on its anticancer, antimicrobial, antioxidant, oestrogenic and anti-inflammatory activities .

Mechanism of Action

Target of Action

Diosmetin, a citrus flavonoid, primarily targets the nuclear factor-κB (NF-κB) signaling pathway . It also interacts with acetylcholinesterase (AchE) and butyrylcholinesterase (BuChE) . These targets play crucial roles in inflammation, cancer progression, and diseases associated with AchE and BuChE .

Mode of Action

This compound slows down the progression of inflammation by inhibiting the production of inflammatory mediators through modulating related pathways, predominantly the NF-κB signaling pathway . It also exhibits anticancer properties and potential use in diseases associated with AchE and BuChE inhibition .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits cell proliferation and promotes apoptosis via the STAT3/c-Myc signaling pathway in human osteosarcoma cells . It also exerts anti-osteosarcoma effects by suppressing cell proliferation and inducing apoptosis via inhibiting the activation of STAT3/c-Myc signaling pathway . Moreover, it promotes protective autophagy via the MAPK/JNK signaling pathway .

Pharmacokinetics

After oral administration, diosmin, a flavone glycoside, is converted to this compound, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine .

Result of Action

This compound has a broad spectrum of biological activity. It has been studied for its anticancer and anti-inflammatory properties. It also has a positive effect on the reconstruction of cartilage after surgery . Moreover, it inhibits cell growth and proliferation in human osteosarcoma cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of ascorbic acid and low redox potential carrying phenols along with other compounds were considered the main responsible components of antioxidant activity in preventing the damage caused by reactive oxygen species on cell membranes

Biochemical Analysis

Biochemical Properties

Diosmetin interacts with various enzymes, proteins, and other biomolecules. It has been shown to possess strong inhibitory activity for xanthine oxidase (XOD), a key enzyme catalyzing xanthine to uric acid . This compound also exhibits inhibitory effects on different metabolic enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce cell cycle arrest at the G2/M phase, and promote cell apoptosis in human osteosarcoma cells . Moreover, this compound downregulates the expression of the anti-apoptotic protein Bcl-xL while upregulating the levels of pro-apoptotic proteins including cleaved Caspase-3, cleaved-PARP, and Bax .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been reported to induce cell cycle arrest and apoptosis through the activation of the p53 pathway . Furthermore, this compound promotes apoptosis through the STAT3/c-Myc signaling pathway in human osteosarcoma cells .

Temporal Effects in Laboratory Settings

The effect of this compound is often limited due to its physicochemical properties and, consequently, pharmacokinetic properties. The solubility of this flavonoid in an aqueous solution is low unless a very high pH is used, even in the presence of dissolution aids .

Dosage Effects in Animal Models

This compound has been shown to have dose-dependent effects in animal models. For instance, oral this compound (0.015–1.5 mg/kg) reduced the mechanical allodynia, thermal hyperalgesia, and loss of muscle strength induced by reserpine .

Metabolic Pathways

After oral administration, Diosmin, a flavone glycoside, is converted to this compound, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . This compound is involved in the general phenylpropanoid pathway and the flavonoid biosynthetic branch .

Transport and Distribution

After oral administration, Diosmin is hydrolyzed by enzymes of the intestinal microbiota into its aglycone form, this compound, which then undergoes absorption through the intestinal wall by passive diffusion . It is possible that this compound could also undergo active transport .

Chemical Reactions Analysis

Types of Reactions

Diosmetin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include dimethyldioxirane for oxidation, and various methylating agents for O-methylation . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified biological activities. For example, O-methylation can produce more lipophilic derivatives that may have enhanced bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Diosmin: Diosmin is a flavone glycoside derived from hesperidin and is converted to diosmetin in the body.

    Luteolin: Luteolin is a flavonoid similar to this compound but lacks the methoxy group at the 4’ position.

    Hesperidin: Hesperidin is another flavonoid found in citrus fruits and is a precursor to diosmin.

Uniqueness of this compound

This compound is unique due to its specific structural features, such as the methoxy group at the 4’ position, which contributes to its distinct biological activities. Its ability to act as a weak TrkB receptor agonist and modulate the NF-κB signaling pathway sets it apart from other similar flavonoids .

Properties

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNGWHIJMBWFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199966
Record name Diosmetin
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Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diosmetin
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Solubility

Soluble in chloroform, dichloromethane, DMSO, acetone
Record name Diosmetin
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Density

1.512 g/cu cm
Record name Diosmetin
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Mechanism of Action

Various types of tumors are known to overexpress enzymes belonging to the CYP1 family of cytochromes P450. The present study aimed to characterize the metabolism and further antiproliferative activity of the natural flavonoid diosmetin in the CYP1-expressing human hepatoma cell line HepG2. Diosmetin was converted to luteolin in HepG2 cells after 12 and 30 hr of incubation. In the presence of the CYP1A inhibitor alpha-naphthoflavone, the conversion of diosmetin to luteolin was attenuated. 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assays revealed luteolin to be more cytotoxic than diosmetin. The antiproliferative effect of diosmetin in HepG2 cells was attributed to blockage at the G2/M phase as determined by flow cytometry. Induction of G2/M arrest was accompanied by up-regulation of phospho-extracellular-signal-regulated kinase (p-ERK), phospho-c-jun N-terminal kinase, p53 and p21 proteins. More importantly, induction of G2/M arrest and p53 and p-ERK up-regulation were reversed by the application of the CYP1 inhibitor alpha-naphthoflavone. Taken together, the data provide new evidence on the tumor-suppressing role of cytochrome P450 CYP1A enzymes and extend the hypothesis that the anticancer activity of dietary flavonoids is enhanced by P450-activation., CYP1A1 and CYP1B1 are two extrahepatic enzymes that have been implicated in carcinogenesis and cancer progression. Selective inhibition of CYP1A1 and CYP1B1 by dietary constituents, notably the class of flavonoids, is a widely accepted paradigm that supports the concept of dietary chemoprevention. In parallel, recent studies have documented the ability of CYP1 enzymes to selectively metabolize dietary flavonoids to conversion products that inhibit cancer cell proliferation. In the present study /the authors/ have examined the inhibition of CYP1A1 and CYP1B1-catalyzed EROD activity by 14 different flavonoids containing methoxy- and hydroxyl-group substitutions as well as the metabolism of the monomethoxylated CYP1-flavonoid inhibitor acacetin and the poly-methoxylated flavone eupatorin-5-methyl ether by recombinant CYP1A1 and CYP1B1. The most potent inhibitors of CYP1-EROD activity were the methoxylated flavones acacetin, diosmetin, eupatorin and the di-hydroxylated flavone chrysin, indicating that the 4'-OCH(3) group at the B ring and the 5,7-dihydroxy motif at the A ring play a prominent role in EROD inhibition. Potent inhibition of CYP1B1 EROD activity was also obtained for the poly-hydroxylated flavonols quercetin and myricetin. HPLC metabolism of acacetin by CYP1A1 and CYP1B1 revealed the formation of the structurally similar flavone apigenin by demethylation at the 4'-position of the B ring, whereas the flavone eupatorin-5-methyl ether was metabolized to an as yet unidentified metabolite assigned E(5)M1. Eupatorin-5-methyl ether demonstrated a submicromolar IC50 in the CYP1-expressing cancer cell line MDA-MB 468, while it was considerably inactive in the normal cell line MCF-10A. Homology modeling in conjunction with molecular docking calculations were employed in an effort to rationalize the activity of these flavonoids based on their CYP1-binding mode. Taken together the data suggest that dietary flavonoids exhibit three distinct modes of action with regard to cancer prevention, based on their hydroxyl and methoxy decoration: (1) inhibitors of CYP1 enzymatic activity, (2) CYP1 substrates and (3) substrates and inhibitors of CYP1 enzymes., The binding mechanism of molecular interaction between diosmetin and human serum albumin (HSA) in a pH 7.4 phosphate buffer was studied using atomic force microscopy (AFM) and various spectroscopic techniques including fluorescence, resonance light scattering (RLS), UV-vis absorption, circular dichroism (CD), and Fourier transform infrared (FT-IR) spectroscopy. Fluorescence data revealed that the fluorescence quenching of HSA by diosmetin was a static quenching procedure. The binding constants and number of binding sites were evaluated at different temperatures. The RLS spectra and AFM images showed that the dimension of the individual HSA molecules were larger after interaction with diosmetin. The thermodynamic parameters, /changes in enthalpy and entropy/ were calculated to be -24.56 kJ/mol and 14.67 J/mol/K, respectively, suggesting that the binding of diosmtin to HSA was driven mainly by hydrophobic interactions and hydrogen bonds. The displacement studies and denaturation experiments in the presence of urea indicated site I as the main binding site for diosmetin on HSA. The binding distance between diosmetin and HSA was determined to be 3.54 nm based on the Forster theory. Analysis of CD and FT-IR spectra demonstrated that HSA conformation was slightly altered in the presence of diosmetin., The survival of osteoblasts is one of the determinants of the development of osteoporosis. This study /investigates/ the osteoblastic differentiation induced by diosmetin, a flavonoid derivative, in osteoblastic cell lines MG-63, hFOB, and MC3T3-E1 and bone marrow stroma cell line M2-10B4. Osteoblastic differentiation was determined by assaying alkaline phosphatase (ALP) activity and mineralization degree and measuring various osteoblast-related markers using ELISA. Expression and phosphorylation of Runt-related transcription factor 2 (Runx2), protein kinase Cdelta (PKCdelta), extracellular signal-regulated kinase (ERK), p38, and c-jun-N-terminal kinase (JNK) was assessed by immunoblot. Rac1 activity was determined by immunoprecipitation, and Runx2 activity was assessed by EMSA. Genetic inhibition was performed by small hairpin RNA plasmids or small interfering RNA (siRNA) transfection. Diosmetin exhibited an effect on osteoblastic maturation and differentiation by means of ALP activity, osteocalcin, osteopontin, and type I collagen production, as well as Runx2 upregulation. Induction of differentiation by diosmetin was associated with increased PKCdelta phosphorylation and the activations of Rac1 and p38 and ERK1/2 kinases. Blocking PKCdelta by siRNA inhibition significantly decreased osteoblastic differentiation by inhibiting Rac1 activation and subsequently attenuating the phosphorylation of p38 and ERK1/2. In addition, blocking p38 and ERK1/2 by siRNA transfection also suppressed diosmetin-induced cell differentiation. /This shows/ that diosmetin induced osteoblastic differentiation through the PKCdelta-Rac1-MEK3/6-p38 and PKCdelta-Rac1-MEK1/2- ERK1/2-Runx2 pathways and that it is a promising agent for treating osteoporosis.
Record name Diosmetin
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Color/Form

Yellow powder

CAS No.

520-34-3
Record name Diosmetin
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Record name 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone
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Melting Point

256-258 °C, 228 - 230 °C
Record name Diosmetin
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Record name Diosmetin
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

Preparation of 3',5,7-trihydroxy-4'-methoxy flavone 3',7-dibenzyloxy-4',5-dimethyl flavone(400 mg, 0.81 mmol) was dissolved in 12 mL of methylenechloride, and 1M of boron trichloride(2.7 mL) was added hereto at temperature of 0~5° C. Then the reaction mixture was stirred for 40 minutes.
Name
3',5,7-trihydroxy-4'-methoxy flavone 3',7-dibenzyloxy-4',5-dimethyl flavone
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does diosmetin interact with its targets to exert its effects?

A1: this compound exhibits its effects through interactions with various molecular targets and signaling pathways. It demonstrates antioxidant activity by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [, , , ]. It also modulates inflammatory responses by suppressing the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, , , , , ]. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, further contributing to its antioxidant and anti-inflammatory effects [, , ].

Q2: What are the downstream effects of this compound's interaction with the Nrf2 pathway?

A2: this compound activates the Nrf2 pathway by promoting the dissociation of Nrf2 from its inhibitor Keap1 []. This leads to the nuclear translocation of Nrf2, where it binds to antioxidant response elements (AREs) and induces the transcription of antioxidant genes such as HO-1 and NQO1 [, ]. These antioxidant enzymes play a crucial role in protecting cells from oxidative stress and inflammation [, ].

Q3: Does this compound interact with estrogen receptors (ERs)?

A3: Yes, this compound has been identified as an agonist for ERs, particularly ERβ [, ]. This compound's interaction with adipose ERs has been linked to increased energy expenditure, improved glucose tolerance, and reduced body weight in obese mice []. This suggests a potential role for this compound in addressing metabolic disorders related to ER dysfunction.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C16H12O6 and a molecular weight of 300.26 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, this compound has been characterized using various spectroscopic techniques. Ultraviolet-visible spectrometry (UV/Vis) [], Infrared spectrometry (IR) [], Nuclear Magnetic Resonance (NMR) [], and Mass Spectrometry (MS) [, ] are commonly employed to confirm its structure and purity.

Q6: Is there any information on the material compatibility and stability of this compound?

A6: Currently, the provided research papers primarily focus on the biological activities of this compound, with limited information on its material compatibility and stability under various conditions. Further investigations are necessary to explore its potential applications in different material systems.

Q7: Have computational chemistry and modeling techniques been used to study this compound?

A7: Yes, computational methods like molecular docking have been employed to study the interactions between this compound and its target proteins [, , , ]. These studies provide insights into the binding affinities and potential binding sites of this compound, aiding in understanding its mechanism of action. Quantitative Structure-Activity Relationship (QSAR) models have also been used to predict the antioxidant activity of this compound derivatives [].

Q8: How do structural modifications of this compound impact its activity?

A8: Studies using QSAR modeling have indicated that certain structural modifications, such as the addition of specific functional groups, can enhance the antioxidant activity of this compound derivatives []. For example, the introduction of fluorine atoms at positions 6 and 8 of the this compound molecule resulted in increased antioxidant activity compared to the parent compound []. Further research is needed to fully understand the SAR of this compound and its derivatives for various biological activities.

Q9: What is known about the stability of this compound and formulation strategies to improve its bioavailability?

A9: this compound can be metabolized to hesperetin by the reduction of the 2,3 double bond of the C-ring by enzymes of intestinal bacteria []. Currently, limited information is available regarding the stability of this compound under various conditions and formulation strategies for improving its stability, solubility, or bioavailability. Future research should address these aspects to facilitate its development as a therapeutic agent.

Q10: What is the evidence for the efficacy of this compound in vitro and in vivo?

A10: Numerous in vitro studies have demonstrated the efficacy of this compound in various cell lines. It has shown anti-proliferative and pro-apoptotic effects in cancer cell lines [, ], anti-inflammatory effects in LPS-stimulated macrophages [], and protective effects against oxidative stress in neuronal cells []. In vivo studies using animal models have further supported these findings, demonstrating this compound's efficacy in alleviating symptoms of various diseases like colitis [, ], atopic dermatitis [, ], and cerebral ischemia/reperfusion injury [, ].

Q11: Is there any evidence for resistance mechanisms to this compound?

A11: Currently, there is limited information available about specific resistance mechanisms to this compound. As research progresses and this compound is further investigated for its therapeutic potential, monitoring for potential resistance development will be crucial.

Q12: Have any biomarkers been identified for predicting this compound efficacy or monitoring treatment response?

A12: The current literature does not identify specific biomarkers for this compound efficacy or treatment response. Investigating potential biomarkers could be valuable in personalizing treatment strategies and improving patient outcomes.

Q13: What analytical methods are commonly used to characterize and quantify this compound?

A13: this compound is commonly characterized and quantified using techniques like high-performance liquid chromatography (HPLC) [], gas chromatography-mass spectrometry (GC-MS) [], and chemiluminescence methods []. These methods allow for sensitive and specific detection of this compound in various matrices, including biological samples and plant extracts.

Q14: Is there any information available on the environmental impact and degradation of this compound?

A14: The current research primarily focuses on the pharmacological aspects of this compound. Further investigations are needed to evaluate its environmental impact, degradation pathways, and potential ecotoxicological effects.

Q15: What is known about the dissolution and solubility of this compound?

A15: Limited information is available on the dissolution and solubility of this compound in various media. Investigating these properties is essential, as they can significantly impact its bioavailability and therapeutic efficacy.

Q16: How is the quality of this compound controlled and assured?

A16: Quality control and assurance of this compound involve adhering to good manufacturing practices (GMP) during its production and purification. Analytical techniques like HPLC and GC-MS are employed to ensure its identity, purity, and potency meet the required standards.

Q17: Does this compound elicit any immunological responses?

A17: The provided research papers do not specifically address the immunogenicity of this compound. Further studies are needed to understand its potential to induce immune responses and explore strategies to modulate any undesirable immunological effects.

Q18: Can this compound induce or inhibit drug-metabolizing enzymes?

A18: Research indicates that this compound can inhibit CYP2C8, a drug-metabolizing enzyme, at clinically relevant concentrations []. This inhibition could potentially lead to pharmacokinetic interactions with co-administered drugs that are metabolized by CYP2C8. Further studies are needed to evaluate its effects on other drug-metabolizing enzymes.

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